molecular formula C16H14O4 B14568481 [1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,5-dimethoxy- CAS No. 61440-95-7

[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 4,5-dimethoxy-

Cat. No.: B14568481
CAS No.: 61440-95-7
M. Wt: 270.28 g/mol
InChI Key: WOUYMOMYQVAWPM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with two formyl groups (dicarboxaldehyde) and two methoxy groups attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a biphenyl derivative is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the use of Grignard reagents, where a biphenyl derivative is reacted with a Grignard reagent to introduce the desired functional groups .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, its hepatoprotective effects are believed to be mediated through the inhibition of tumor necrosis factor-alpha synthesis, leading to reduced inflammation and liver damage . The compound’s anti-inflammatory effects are also thought to involve the modulation of various signaling pathways and the suppression of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxaldehyde: Similar structure with methoxy groups at different positions.

    4,4’-Dimethoxy-[1,1’-biphenyl]-2,2’-dicarboxaldehyde: Similar structure with methoxy groups at different positions.

    3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-bis(diazonium) chloride: A related compound used as a histological dye.

Uniqueness

[1,1’-Biphenyl]-2,2’-dicarboxaldehyde, 4,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of formyl and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

61440-95-7

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(2-formylphenyl)-4,5-dimethoxybenzaldehyde

InChI

InChI=1S/C16H14O4/c1-19-15-7-12(10-18)14(8-16(15)20-2)13-6-4-3-5-11(13)9-17/h3-10H,1-2H3

InChI Key

WOUYMOMYQVAWPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C2=CC=CC=C2C=O)OC

Origin of Product

United States

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